molecular formula C11H14FN3O2 B3289323 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine CAS No. 857267-08-4

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Cat. No.: B3289323
CAS No.: 857267-08-4
M. Wt: 239.25 g/mol
InChI Key: XKZCRNRLAKLTKX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine typically involves the following steps:

    Nitration of 3-fluoroaniline: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the meta position, resulting in 3-fluoro-5-nitroaniline.

    Formation of the piperazine ring: The nitroaniline derivative is then reacted with 1-methylpiperazine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

    Reduction: 1-(3-Amino-5-nitrophenyl)-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s binding affinity and activity. The piperazine ring provides a scaffold that can be further modified to enhance its biological activity.

Comparison with Similar Compounds

    1-(3-Fluoro-5-nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(3-Fluoro-4-nitrophenyl)-4-methylpiperazine: The nitro group is positioned differently on the phenyl ring.

Uniqueness: 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine is unique due to the specific positioning of the fluorine and nitro groups, which influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring also differentiates it from other similar compounds, potentially affecting its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-2-4-14(5-3-13)10-6-9(12)7-11(8-10)15(16)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCRNRLAKLTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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